2-(dimethylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide
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Description
2-(dimethylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H26N4O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.21066147 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Antipsychotic Potential
Research has uncovered a series of compounds with potential antipsychotic properties that do not interact with dopamine receptors, unlike conventional antipsychotics. One study synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating that these compounds, through modifications to the pyrazole ring and phenyl ring substituents, exhibit antipsychotic-like profiles in behavioral animal tests without causing ataxia or binding to D2 dopamine receptors, suggesting a novel pathway for antipsychotic drug development (Wise et al., 1987).
Antimicrobial Activity
Another area of application involves the microwave-assisted synthesis of pyrazole derivatives showing significant antibacterial and antifungal activities. These compounds were synthesized from reactions involving chalcones and various hydrazides, highlighting their potential in developing new antimicrobial agents (Swarnkar et al., 2014).
Generation of Structurally Diverse Libraries
The compound's derivatives have also been used as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds. Such studies provide insights into the versatility of these compounds in synthesizing a wide range of chemical structures with potential biological activities (Roman, 2013).
Antitumor Activity and Molecular Docking
Investigations into the antitumor activities of novel pyrimidiopyrazole derivatives have shown promising results against specific cancer cell lines, with molecular docking studies supporting their potential mechanism of action. This research signifies the compound's role in the development of new antitumor agents (Fahim et al., 2019).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities. These findings open new avenues for exploring these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(dimethylamino)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13-7-9-15(10-8-13)17(20(3)4)18(23)21(5)12-16-11-19-22(6)14(16)2/h7-11,17H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYIEODSYYIUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)N(C)CC2=C(N(N=C2)C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.